Cas no 1260897-26-4 (7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile)

7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound featuring a pyrrolopyridine core with multiple functional modifications. The presence of chloro, ethyl, trifluoromethyl, and cyano groups enhances its reactivity and potential utility in pharmaceutical and agrochemical applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the chloro and cyano substituents offer sites for further derivatization. This compound is particularly valuable in medicinal chemistry as a versatile intermediate for the synthesis of biologically active molecules. Its well-defined structure and functional group diversity make it suitable for structure-activity relationship studies in drug discovery. High purity and consistent quality ensure reliable performance in research and development settings.
7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile structure
1260897-26-4 structure
Product name:7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
CAS No:1260897-26-4
MF:C11H7ClF3N3
MW:273.641591310501
CID:824615
PubChem ID:60145962

7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
    • DTXSID00733720
    • DB-023248
    • 1260897-26-4
    • Inchi: InChI=1S/C11H7ClF3N3/c1-2-5-3-7-9(17-5)8(12)6(4-16)10(18-7)11(13,14)15/h3,17H,2H2,1H3
    • InChI Key: QAEFDOZUMBXAQW-UHFFFAOYSA-N
    • SMILES: CCC1=CC2=C(C(=C(C#N)C(=N2)C(F)(F)F)Cl)N1

Computed Properties

  • Exact Mass: 273.0280594g/mol
  • Monoisotopic Mass: 273.0280594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 52.5Ų

7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029186197-1g
7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
1260897-26-4 95%
1g
$930.24 2023-09-03
Chemenu
CM149675-1g
7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
1260897-26-4 95%
1g
$1062 2021-06-09
Chemenu
CM149675-1g
7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
1260897-26-4 95%+
1g
$*** 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1805322-1g
7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
1260897-26-4 95%
1g
¥8937.00 2024-08-09

Additional information on 7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Comprehensive Overview of 7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS No. 1260897-26-4)

The compound 7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS No. 1260897-26-4) is a highly specialized heterocyclic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the pyrrolopyridine core, trifluoromethyl group, and cyano functionality, make it a valuable intermediate for drug discovery and material science applications. Researchers are increasingly interested in this compound due to its role in modulating biological targets, particularly in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for trifluoromethylated compounds like 7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile has surged, driven by their enhanced metabolic stability and lipophilicity in drug design. The CAS No. 1260897-26-4 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and crop protection innovations. This compound’s chloro and cyano substituents further contribute to its reactivity, enabling diverse synthetic transformations for tailored applications.

The pyrrolopyridine scaffold, a key feature of this molecule, is a privileged structure in drug discovery, often associated with kinase inhibition and central nervous system (CNS) activity. Users searching for "pyrrolopyridine derivatives" or "trifluoromethyl heterocycles" will find this compound particularly relevant. Its ethyl side chain also offers steric flexibility, which is critical for optimizing binding affinity in target proteins. These attributes align with current trends in fragment-based drug design and high-throughput screening methodologies.

From a synthetic perspective, CAS No. 1260897-26-4 is often explored for its versatility in cross-coupling reactions and nucleophilic substitutions. The presence of the cyano group allows for further functionalization, making it a cornerstone in constructing complex molecular architectures. Laboratories focusing on organofluorine chemistry or nitrogen-rich heterocycles frequently reference this compound in patent literature and research publications.

Environmental and regulatory considerations are also pivotal when discussing 7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. Its biodegradability and ecotoxicological profile are subjects of ongoing studies, especially given the growing emphasis on green chemistry principles. Researchers often query "sustainable synthesis of fluorinated pyrrolopyridines" or "safe handling of nitrile-containing compounds," underscoring the need for balanced scientific discourse.

In summary, 7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS No. 1260897-26-4) represents a multifaceted tool for modern chemical research. Its structural complexity and functional diversity cater to cutting-edge inquiries in drug development, agrochemical innovation, and material science, making it a staple in the toolkit of forward-thinking chemists.

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